Phenyl isobutyrate

Vue d'ensemble

Description

Molecular Structure Analysis

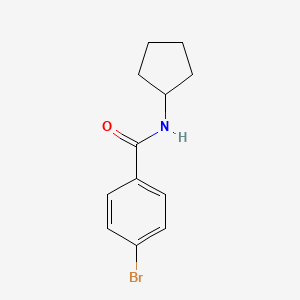

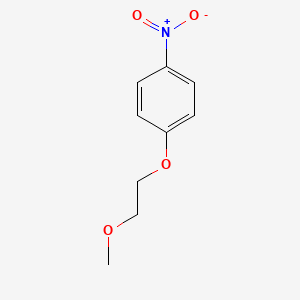

The molecular structure of Phenyl isobutyrate consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Phenyl isobutyrate is PIZOACXKIKXRDJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Phenyl isobutyrate is a colorless to pale yellow clear liquid . It has a molecular weight of 164.2011 . The specific gravity at 20°C ranges from 0.9850 to 0.9940 .Applications De Recherche Scientifique

Fries Rearrangement of Phenyl Isobutyrate

- Study Insight : Phenyl isobutyrate undergoes a Fries rearrangement with aluminum chloride, yielding a mixture of hydroxy-isobutyrophenone compounds. These findings offer an alternative route to isobutylphenols and can be pivotal in organic synthesis and chemical engineering (Briggs, Dutton, & Merler, 1956).

Electrochemical Behavior

- Study Insight : Research on the electrochemical behavior of imine derivatives, including those with phenyl and isobutyl groups, shows that these compounds exhibit diverse reactions in different media. This study highlights the potential of phenyl isobutyrate derivatives in electrochemistry and materials science (Root & Smith, 1982).

Hypolipidaemic Agents

- Study Insight : Phenolic ethers, including arylcxy-isobutyric acids (related to phenyl isobutyrate), have been studied for their hypolipidaemic effects. This research contributes to our understanding of potential therapeutic applications of phenyl isobutyrate derivatives in medicine and pharmacology (Hess, Maier, & Stäubli, 1969).

Chemical Kinetics Studies

- Study Insight : Kinetic studies involving reactions between isocyanates and carboxylic acids, including phenyl isocyanate and isobutyric acid, provide valuable insights into chemical reaction dynamics, important in chemical manufacturing and process engineering (Xiao, Frisch, & Malwitz, 1994).

Perfume and Fragrance Industry

- Study Insight : Phenyl isobutyrate derivatives, such as 3-phenylpropyl isobutyrate, have been reviewed for their use as fragrance ingredients. Their toxicological and dermatological profile is crucial for their safe use in cosmetics and the fragrance industry (Bhatia et al., 2011).

Synthesis of Butyl Isobutyrate

- Study Insight : The synthesis of butyl isobutyrate by esterification of isobutyric acid with n-butanol, using lipases, has been studied. This research is significant for the flavor industry, highlighting the enzyme-catalyzed synthesis of esters (Yadav & Lathi, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

phenyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZOACXKIKXRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334133 | |

| Record name | Phenyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl isobutyrate | |

CAS RN |

20279-29-2 | |

| Record name | Phenyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.